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Compound of Interest

Compound Name: Calcium Hydroxide

Cat. No.: B10775802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium
hydroxide, Ca(OH)₂, commonly known as portlandite. It details the crystallographic

parameters, experimental protocols for its characterization, and the underlying principles of the

analytical techniques employed. This document is intended to serve as a valuable resource for

researchers, scientists, and professionals in drug development who require a thorough

understanding of the solid-state properties of this important inorganic compound.

Introduction
Calcium hydroxide is a simple yet significant inorganic compound with a well-defined crystal

structure. Its layered nature and the presence of hydroxyl groups make its structural analysis a

fundamental aspect of materials science, with implications in cement chemistry, cultural

heritage conservation, and pharmaceutical applications where it is used as a pH modifier and

in the synthesis of other calcium salts. A precise understanding of its crystal structure is

paramount for controlling its physical and chemical properties.

Crystal Structure of Calcium Hydroxide (Portlandite)
Calcium hydroxide crystallizes in the trigonal crystal system and is isostructural with brucite

(Mg(OH)₂).[1] Its structure consists of layers of edge-sharing CaO₆ octahedra, where each

calcium ion is coordinated to six hydroxyl groups. These layers are held together by hydrogen

bonds between the hydroxyl groups of adjacent layers.
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Crystallographic Data
The crystallographic data for portlandite has been determined through numerous studies

employing X-ray and neutron diffraction techniques. The key parameters are summarized in the

table below.

Parameter Value Reference(s)

Crystal System Trigonal [1][2][3]

Space Group P-3m1 (No. 164) [2]

Lattice Parameters

a 3.589 Å - 3.5918 Å

c 4.9063 Å - 4.911 Å

Cell Angles

α, β 90°

γ 120°

Cell Volume ~54.7 Å³

Z (Formula units per cell) 1

Atomic Coordinates and Bond Distances
The atomic positions within the unit cell are well-established. The calcium atom is located at the

origin, and the oxygen and hydrogen atoms of the hydroxyl group occupy specific positions

along the c-axis.

Atom
Wyckoff

Position
x y z

Ca 1a 0 0 0

O 2d 1/3 2/3 ~0.234

H 2d 1/3 2/3 ~0.425
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Key interatomic distances determined from diffraction studies are crucial for understanding the

bonding within the crystal lattice.

Bond Distance (Å) Reference(s)

Ca-O ~2.37

O-H ~0.97

Experimental Protocols for Crystal Structure
Analysis
The determination of the crystal structure of calcium hydroxide relies on several key

experimental techniques. The following sections provide detailed methodologies for these

experiments.

Synthesis of Calcium Hydroxide Crystals
High-quality single crystals are essential for single-crystal X-ray diffraction, while fine,

homogeneous powders are required for powder diffraction techniques.

A modified counter-diffusion method can be employed to grow millimeter-sized single crystals

of portlandite.

Materials:

0.2 M Sodium Hydroxide (NaOH) solution

0.1 M Calcium Chloride (CaCl₂) solution

Ethanol

Deionized water

Procedure:

Prepare the NaOH and CaCl₂ solutions using deionized water.
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Set up a counter-diffusion system where the two solutions can slowly mix without significant

turbulence. This can be achieved using a U-tube or a gel-based crystallization setup.

Allow the solutions to diffuse into each other over a period of several days to weeks at a

constant temperature.

Hexagonal prismatic crystals of Ca(OH)₂ will form at the interface of the two solutions.

Carefully collect the crystals and rinse them thoroughly with ethanol to remove any residual

reactants.

Dry the crystals in an oven at 100 °C for 30 minutes.

For powder diffraction studies, calcium hydroxide nanoparticles can be synthesized via

chemical precipitation.

Materials:

Calcium nitrate dihydrate [Ca(NO₃)₂·2H₂O]

Sodium hydroxide (NaOH)

Deionized water

Procedure:

Prepare aqueous solutions of calcium nitrate dihydrate and sodium hydroxide.

Add the sodium hydroxide solution dropwise to the calcium nitrate solution while stirring

vigorously at room temperature.

A white precipitate of calcium hydroxide will form immediately.

Continue stirring for a set period to ensure complete reaction.

Collect the precipitate by filtration or centrifugation.

Wash the precipitate several times with deionized water to remove any soluble byproducts.
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Dry the resulting powder in an oven at a temperature below the decomposition temperature

of Ca(OH)₂ (approximately 580 °C).

X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the crystal structure of materials.

This technique provides the most accurate determination of the unit cell parameters and atomic

positions.

Instrumentation:

Single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ =

1.5418 Å) radiation source.

Goniometer for crystal mounting and rotation.

Area detector (e.g., CCD or CMOS).

Procedure:

Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in size) and

mount it on a goniometer head using a suitable adhesive or cryo-loop.

Data Collection:

Center the crystal in the X-ray beam.

Perform an initial set of diffraction frames to determine the unit cell and crystal orientation.

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

Data Processing:

Integrate the raw diffraction images to obtain a list of reflection intensities and their

corresponding Miller indices (hkl).

Apply corrections for Lorentz factor, polarization, and absorption.
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Structure Solution and Refinement:

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic arrangement.

Refine the structural model against the experimental data using least-squares methods to

optimize atomic positions, displacement parameters, and other structural parameters.

PXRD is used to identify crystalline phases and refine lattice parameters from a polycrystalline

sample.

Instrumentation:

Powder X-ray diffractometer with a Cu Kα radiation source.

Sample holder (e.g., zero-background holder).

Detector (e.g., scintillation counter or position-sensitive detector).

Procedure:

Sample Preparation:

Grind the calcium hydroxide sample to a fine powder (typically <10 µm) to ensure

random orientation of the crystallites.

Mount the powder in the sample holder, ensuring a flat, smooth surface.

Data Collection:

Place the sample holder in the diffractometer.

Set the data collection parameters, including the 2θ scan range (e.g., 10-90°), step size

(e.g., 0.02°), and counting time per step (e.g., 1-10 seconds).

Initiate the scan to collect the diffraction pattern.

Data Analysis:
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Identify the crystalline phases present by comparing the experimental diffraction pattern to

a database such as the Powder Diffraction File (PDF).

Perform Rietveld refinement to refine the crystal structure parameters.

Neutron Diffraction
Neutron diffraction is particularly useful for locating light atoms, such as hydrogen, in the crystal

structure.

Instrumentation:

Neutron powder or single-crystal diffractometer at a neutron source (nuclear reactor or

spallation source).

Sample container (e.g., vanadium can for powder samples).

Neutron detector.

Procedure:

Sample Preparation:

For powder diffraction, a relatively large sample size (several grams) is typically required.

The sample is loaded into a vanadium can, which has a low neutron scattering cross-

section.

For single-crystal diffraction, a large single crystal (several mm³) is needed.

To reduce incoherent scattering from hydrogen, it is often advantageous to use deuterated

calcium hydroxide, Ca(OD)₂.

Data Collection:

Mount the sample in the neutron beam.

Collect the diffraction data over a range of scattering angles or neutron wavelengths.

Data Analysis:
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The data is analyzed using similar methods to X-ray diffraction, with Rietveld refinement

being a common technique for powder data. The positions of the hydrogen (or deuterium)

atoms can be determined with high precision.

Data Analysis: Rietveld Refinement
Rietveld refinement is a powerful technique used to analyze powder diffraction data. It involves

fitting a calculated diffraction pattern to the experimental data by refining a set of structural and

instrumental parameters.

Software:

FullProf Suite, GSAS-II, or similar refinement software.

Procedure:

Input Files:

Provide the experimental powder diffraction data file.

Create an input control file that specifies the initial structural model (space group, lattice

parameters, atomic positions), instrumental parameters (peak shape function,

background), and the parameters to be refined.

Refinement Strategy:

Begin by refining the scale factor and background parameters.

Sequentially refine the unit cell parameters, peak profile parameters (e.g., Caglioti

parameters U, V, W), and atomic positions.

In the final stages, refine the isotropic or anisotropic displacement parameters.

Assessing the Fit:

Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the

refinement.
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Visually inspect the difference plot (observed - calculated pattern) to identify any

systematic errors or unmodeled features.

Visualizations
The following diagrams illustrate the logical workflow of the experimental and analytical

processes described in this guide.
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Caption: Experimental workflow for calcium hydroxide crystal structure analysis.
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Caption: Logical workflow for Rietveld refinement of powder diffraction data.
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Conclusion
The crystal structure of calcium hydroxide is well-characterized, with a layered trigonal

structure. This guide has provided a detailed summary of its crystallographic parameters and

comprehensive protocols for its synthesis and analysis using X-ray and neutron diffraction

techniques. The application of Rietveld refinement to powder diffraction data is a critical step in

obtaining accurate structural information. By following the methodologies outlined in this

document, researchers can confidently analyze and understand the solid-state properties of

calcium hydroxide, facilitating its application in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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